BML-277

Übersicht

Beschreibung

Chk2-Inhibitor II ist ein selektiver Inhibitor der Checkpoint-Kinase 2, einer Serin/Threonin-Kinase, die eine entscheidende Rolle im DNA-Schadensantwortweg spielt. Diese Verbindung wird verwendet, um die p53-Antwort auf durch Strahlung induzierte DNA-Brüche zu kontrollieren, was zu Apoptose führt. Sie ist besonders bedeutsam in der Krebsforschung und -therapie, wo sie eingesetzt wird, um die Wirksamkeit von Behandlungen zu verbessern, die DNA-Schäden induzieren .

Wissenschaftliche Forschungsanwendungen

Chk2-Inhibitor II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Er wird als Werkzeugverbindung verwendet, um den DNA-Schadensantwortweg zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln.

Biologie: Er wird verwendet, um die Rolle der Checkpoint-Kinase 2 bei der Zellzyklusregulation und Apoptose zu untersuchen.

Medizin: Er wird in der Krebsforschung eingesetzt, um die Wirksamkeit der Strahlentherapie und Chemotherapie zu verbessern, indem Krebszellen für DNA-Schäden sensibilisiert werden.

Industrie: Er wird bei der Entwicklung neuer Therapeutika und der Optimierung bestehender Behandlungen eingesetzt.

Wirkmechanismus

Chk2-Inhibitor II übt seine Wirkungen aus, indem er die Checkpoint-Kinase 2 hemmt, die ein Schlüsselregulator des DNA-Schadensantwortwegs ist. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Zielmoleküle, darunter das Tumorsuppressorprotein p53. Dadurch sind Zellen mit geschädigter DNA nicht in der Lage, den Schaden zu reparieren und unterliegen der Apoptose. Dieser Mechanismus ist besonders nützlich in der Krebstherapie, wo er die Wirksamkeit von Behandlungen verbessern kann, die DNA-Schäden induzieren .

Wirkmechanismus

Target of Action

The primary target of BML-277 is Checkpoint kinase 2 (Chk2) . Chk2 is a serine/threonine-protein kinase that plays a critical role in DNA damage response and cell cycle regulation .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Chk2 . It binds to the ATP-binding site of Chk2, preventing ATP from binding and thus inhibiting the kinase activity of Chk2 . The inhibition of Chk2 by this compound is highly selective, with an IC50 value of 15 nM .

Biochemical Pathways

By inhibiting Chk2, this compound impacts the DNA damage response pathway. Under normal conditions, Chk2 is activated in response to DNA damage and initiates cell cycle arrest to allow for DNA repair. When chk2 is inhibited by this compound, this response is disrupted .

Result of Action

The inhibition of Chk2 by this compound has been shown to protect human CD4+ and CD8+ T-cells from apoptosis due to ionizing radiation . This suggests that this compound could potentially be used as a radioprotective agent.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, this compound is stable at -20°C , suggesting that it should be stored under cold conditions to maintain its efficacy.

Biochemische Analyse

Biochemical Properties

BML-277 is an ATP-competitive inhibitor of Chk2 with an IC50 value of 15 nM . It interacts primarily with Chk2, a serine/threonine kinase involved in the DNA damage response. By inhibiting Chk2, this compound prevents the phosphorylation of downstream targets such as p53, Cdc25C, and BRCA1, which are crucial for cell cycle arrest and DNA repair . This inhibition leads to the protection of human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In human T-cells, it protects against radiation-induced apoptosis in a dose-dependent manner . Additionally, this compound has been observed to antagonize the cytotoxicity of oxaliplatin in colorectal cancer cell lines, suggesting its potential role in modulating chemotherapy responses . The compound also influences cell signaling pathways, particularly those involved in the DNA damage response, by inhibiting Chk2 activity and preventing the activation of downstream effectors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Chk2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in the DNA damage response, such as p53 and Cdc25C . By blocking Chk2 activity, this compound disrupts the cell cycle arrest and DNA repair processes, leading to increased sensitivity to DNA-damaging agents . Additionally, this compound has been shown to reduce the phosphorylation of CHK2 and γH2AX, markers of DNA damage, thereby mitigating radiation-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can effectively inhibit Chk2 activity and protect T-cells from radiation-induced apoptosis over a range of concentrations and exposure times . Long-term studies have indicated that this compound can mitigate the hematologic toxicity of PARP inhibitors in animal models, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Chk2 activity and protects against radiation-induced apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including potential impacts on hematologic parameters . Studies have shown that this compound can prevent the elimination of primordial oocytes in mice exposed to chemotherapy drugs, highlighting its potential for protecting ovarian function during cancer treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to the DNA damage response. It inhibits Chk2, which plays a critical role in the phosphorylation and activation of downstream effectors involved in DNA repair and cell cycle regulation . By blocking Chk2 activity, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with ATP and its competitive inhibition of Chk2 are key aspects of its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed through mechanisms involving its interaction with cellular transporters and binding proteins . The compound is cell-permeable and can effectively reach its target, Chk2, within the cellular environment . Its distribution within tissues and cells is influenced by its chemical properties, including its solubility and stability . This compound’s ability to protect T-cells from radiation-induced apoptosis indicates its efficient intracellular transport and localization .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Chk2 and other components of the DNA damage response pathway . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding site of Chk2 to exert its inhibitory effects . Additionally, this compound’s interaction with other cellular proteins and its potential post-translational modifications may affect its subcellular distribution and function .

Vorbereitungsmethoden

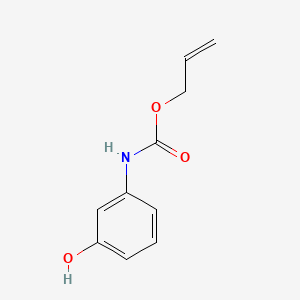

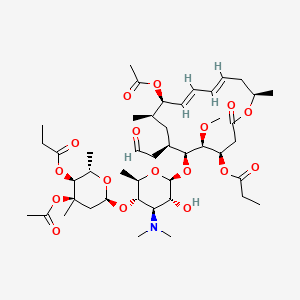

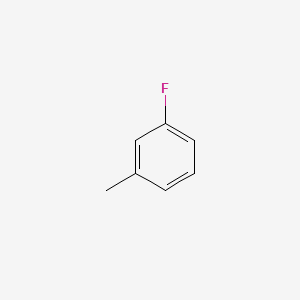

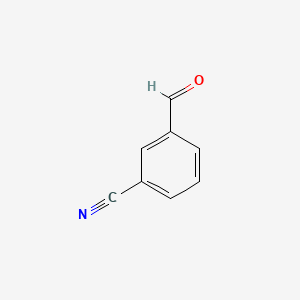

Synthesewege und Reaktionsbedingungen

Die Synthese von Chk2-Inhibitor II umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter spezifischen Bedingungen. Der genaue Syntheseweg kann variieren, aber er umfasst im Allgemeinen die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Chk2-Inhibitor II wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung von Kohlenstoff-Stickstoff-Bindungen beinhalten.

Modifikationen von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die inhibitorische Aktivität und Selektivität der Verbindung zu verbessern.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Chk2-Inhibitor II beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Der Einsatz von automatisierten Reaktoren und Durchflussanlagen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chk2-Inhibitor II durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was oft zur Bildung neuer funktioneller Gruppen führt.

Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet die Substitution einer funktionellen Gruppe durch eine andere, was die Eigenschaften der Verbindung verändern kann.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Diese können je nach gewünschter Substitution stark variieren, aber häufige Beispiele sind Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Ketonen oder Aldehyden führen, während Reduktion Alkohole oder Amine erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Chk2-Inhibitor II ist einzigartig in seiner hohen Selektivität für Checkpoint-Kinase 2 gegenüber anderen Kinasen, wie Checkpoint-Kinase 1 und Cyclin-abhängiger Kinase 1. Diese Selektivität wird durch seine spezifische Bindung an die ATP-Bindungsstelle der Checkpoint-Kinase 2 erreicht. Ähnliche Verbindungen umfassen:

Chk1-Inhibitoren: Diese Verbindungen hemmen die Checkpoint-Kinase 1 und werden in Kombination mit Chk2-Inhibitoren eingesetzt, um die Gesamtwirksamkeit von Krebsbehandlungen zu verbessern.

Cyclin-abhängige Kinase-Inhibitoren: Diese Verbindungen hemmen cyclin-abhängige Kinasen und werden verwendet, um den Zellzyklus in der Krebstherapie zu regulieren.

Chk2-Inhibitor II zeichnet sich durch seine hohe Selektivität und Potenz aus, was ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGJAOIJSROTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433479 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516480-79-8 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

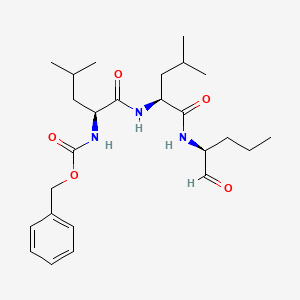

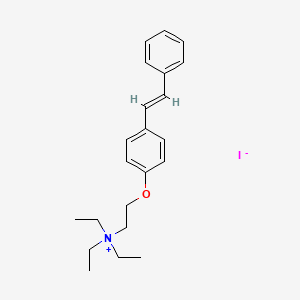

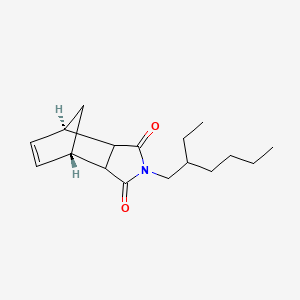

Feasible Synthetic Routes

A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, this compound can disrupt cell cycle arrest and apoptosis induced by DNA damage.

A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that this compound can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]

A: Interestingly, studies have indicated that this compound might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, this compound was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []

A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of this compound preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of this compound as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

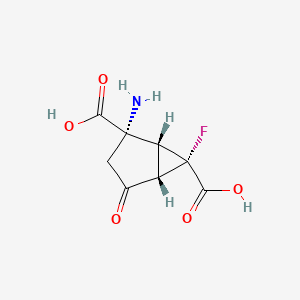

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)